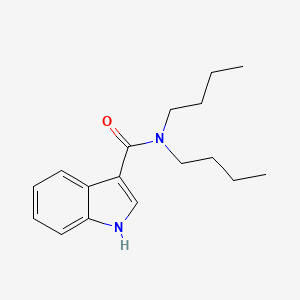
N,N-Dibutyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutyl-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the carboxamide group at the 3-position of the indole ring enhances its ability to form hydrogen bonds with various enzymes and proteins, making it a valuable compound in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with dibutylamine. The reaction is carried out under peptide synthesis conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually performed in an anhydrous solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dibutyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Wirkmechanismus
The mechanism of action of N,N-Dibutyl-1H-indole-3-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s molecular targets include enzymes involved in cancer cell proliferation, inflammation, and microbial growth. The pathways affected by these interactions are still under investigation, but they are believed to involve key signaling cascades related to cell growth and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Butyl-1H-indole-3-carboxamide
- N,N-Dimethyl-1H-indole-3-carboxamide
- N,N-Diethyl-1H-indole-3-carboxamide
Uniqueness
N,N-Dibutyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which enhances its ability to interact with a broader range of enzymes and proteins compared to its analogs. The dibutyl groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. This makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
63479-70-9 |
|---|---|
Molekularformel |
C17H24N2O |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
N,N-dibutyl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C17H24N2O/c1-3-5-11-19(12-6-4-2)17(20)15-13-18-16-10-8-7-9-14(15)16/h7-10,13,18H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
FSQNNGPUMKARAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















